molecular formula C15H17N3O4S B13488705 3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-thiomorpholino-benzoic acid

3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-thiomorpholino-benzoic acid

Cat. No.: B13488705
M. Wt: 335.4 g/mol
InChI Key: PPQHYVTXTZHPSP-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(thiomorpholin-4-yl)benzoic acid is a complex organic compound that features a diazinane ring, a thiomorpholine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(thiomorpholin-4-yl)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the diazinane ring through cyclization reactions.
  • Introduction of the thiomorpholine ring via nucleophilic substitution or addition reactions.
  • Coupling of the benzoic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, such as:

  • Using catalysts to increase reaction efficiency.
  • Employing continuous flow reactors for better control over reaction parameters.
  • Implementing purification techniques like crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(thiomorpholin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(thiomorpholin-4-yl)benzoic acid would depend on its specific application. For instance:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins.

    Pathways Involved: It could modulate biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(morpholin-4-yl)benzoic acid: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(piperidin-4-yl)benzoic acid: Contains a piperidine ring instead of a thiomorpholine ring.

Uniqueness

The presence of the thiomorpholine ring in 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(thiomorpholin-4-yl)benzoic acid may confer unique chemical properties, such as increased stability or specific biological activity, compared to its analogs.

Properties

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-thiomorpholin-4-ylbenzoic acid

InChI

InChI=1S/C15H17N3O4S/c19-13-3-4-18(15(22)16-13)12-9-10(14(20)21)1-2-11(12)17-5-7-23-8-6-17/h1-2,9H,3-8H2,(H,20,21)(H,16,19,22)

InChI Key

PPQHYVTXTZHPSP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)O)N3CCSCC3

Origin of Product

United States

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